Cas no 901-93-9 (Estrone 3-Acetate)

Estrone 3-Acetate 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-trien-17-one,3-(acetyloxy)-
- ESTRONE ACETATE
- 3-acetoxy-1,3,5(10)-estratrien-17-one
- 3-Acetoxy-17-oxo-estra-1,3,5(10)-triene
- 3-ACETOXYESTRONE
- 3-Acetoxyestrone R
- 3-Hydroxyestra-1,3,5(10)-17-one acetate
- 3-O-acetyl-estrone
- acetoxyestrone
- Estrone 3-acetate
- Hogival
- oestrone Acetate
- Oestrone-3-acetate
- puboestrene
- Estrone 3-Acetate
-
- インチ: InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1
- InChIKey: KDPQTPZDVJHMET-XSYGEPLQSA-N
- ほほえんだ: CC(=O)OC1=CC=C2C(=C1)CC[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CCC4=O
計算された属性
- せいみつぶんしりょう: 312.17300
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
じっけんとくせい
- ゆうかいてん: 125-127°
- PSA: 43.37000
- LogP: 4.03710
Estrone 3-Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E889075-25mg |
Estrone 3-Acetate |
901-93-9 | 25mg |
$ 69.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294478-250 mg |
Estrone Acetate, |
901-93-9 | 250MG |
¥557.00 | 2023-07-10 | ||
Key Organics Ltd | SS-4431-0.5G |
Estrone acetate |
901-93-9 | >97% | 0.5g |
£55.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294478A-1g |
Estrone Acetate, |
901-93-9 | 1g |
¥466.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294478-250mg |
Estrone Acetate, |
901-93-9 | 250mg |
¥557.00 | 2023-09-05 | ||
A2B Chem LLC | AH82276-1mg |
ESTRONE ACETATE |
901-93-9 | >97% | 1mg |
$202.00 | 2023-12-29 | |
Key Organics Ltd | SS-4431-1MG |
Estrone acetate |
901-93-9 | >97% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | SS-4431-10MG |
Estrone acetate |
901-93-9 | >97% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | SS-4431-5MG |
Estrone acetate |
901-93-9 | >97% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | SS-4431-20MG |
Estrone acetate |
901-93-9 | >97% | 20mg |
£76.00 | 2023-04-17 |
Estrone 3-Acetate 関連文献
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1. Nitro and related compoundsJoseph P. Adams,David S. Box J. Chem. Soc. Perkin Trans. 1 1999 749
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2. 482. Modified steroid hormones. Part XV. A new route to 17α-alkynyl-17β-hydroxy-steroidsB. Ellis,V. Petrow,M. Stansfield,G. Weston J. Chem. Soc. 1960 2389
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3. Synthesis of and reactivity studies with 19-peroxide-androstenedione derivatives: analogues of a proposed aromatase intermediatePhilip A. Cole,Cecil H. Robinson J. Chem. Soc. Perkin Trans. 1 1990 2119
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4. Reactions of enol acetates with thallium(I) acetate–iodineRichard C. Cambie,Rodney C. Hayward,Jeffrey L. Jurlina,Peter S. Rutledge,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1978 126
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Aakanksha Gurawa,Manoj Kumar,Sudhir Kashyap RSC Adv. 2021 11 19310
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Tjark H. Meyer,Ramesh C. Samanta,Antonio Del Vecchio,Lutz Ackermann Chem. Sci. 2021 12 2890
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7. Amino-steroids. Part I. 16-Piperidino- and 16-morpholino-androstanes and -?stra-1,3,5(10)-trienesC. L. Hewett,D. S. Savage J. Chem. Soc. C 1966 484
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Valerii P. Kazakov,Aleksandr I. Voloshin,Dmitrii V. Kazakov Russ. Chem. Rev. 1999 68 253
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9. Synthesis and study of a methoxyhydroperoxide–androstenedione derivative; analogue of a potential aromatase intermediatePhilip A. Cole,Cecil H. Robinson J. Chem. Soc. Chem. Commun. 1986 1651
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Xinyu Wang,Mengxiang Song,Yuhong Wang,Wei Deng,Dan Li Chem. Commun. 2022 58 13887
Estrone 3-Acetateに関する追加情報
Comprehensive Guide to Estrone 3-Acetate (CAS No. 901-93-9): Properties, Applications, and Research Insights
Estrone 3-Acetate (CAS No. 901-93-9), a derivative of the naturally occurring estrogen estrone, is a steroid compound with significant relevance in pharmaceutical and biochemical research. This acetylated form enhances the stability and bioavailability of the parent molecule, making it a valuable intermediate in hormone-related studies. With the growing interest in hormone replacement therapy (HRT) and endocrine-disrupting compounds, Estrone 3-Acetate has garnered attention for its potential applications in metabolic and reproductive health research.
The compound’s molecular structure features an acetate group at the 3-position, which modifies its solubility and pharmacokinetic properties. Researchers often utilize Estrone 3-Acetate to investigate estrogen receptor binding affinity or to synthesize more complex steroid derivatives. Its role in women’s health research aligns with trending topics like menopause management and osteoporosis prevention, where estrogen analogs play a pivotal role.
In analytical chemistry, CAS No. 901-93-9 serves as a reference standard for chromatographic methods, ensuring accuracy in quantifying estrogen levels in biological samples. This application is critical in environmental studies monitoring endocrine-disrupting chemicals (EDCs) in water systems—a hot-button issue linked to aquatic ecosystem preservation. The compound’s stability under controlled conditions also makes it a candidate for drug delivery system research, particularly in designing sustained-release formulations.
Recent advancements in green chemistry have spurred interest in optimizing the synthesis of Estrone 3-Acetate to reduce organic solvent use. Such innovations resonate with the pharmaceutical industry’s push toward sustainable manufacturing, addressing concerns about environmental impact while maintaining high purity standards. Additionally, its potential interactions with aromatase enzymes are being explored in oncology research, linking to searches about hormone-dependent cancers.
Quality control of Estrone 3-Acetate involves rigorous testing for residual solvents and stereochemical purity, topics frequently queried in pharmacopoeia compliance discussions. The compound’s shelf-life extension strategies—such as nitrogen-blanketed storage—are also widely debated in laboratory best practices forums. These technical nuances make it a recurring subject in peer-reviewed journals focusing on steroid chemistry.
As regulatory agencies tighten guidelines for hormonally active substances, the demand for well-characterized reference materials like CAS No. 901-93-9 has surged. This trend mirrors increased public awareness about personalized medicine, where precise hormone modulation is essential. Future research may explore its utility in neuroprotective therapies, given emerging evidence of estrogen’s role in cognitive health—a topic dominating aging population healthcare searches.
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